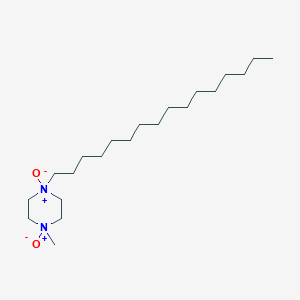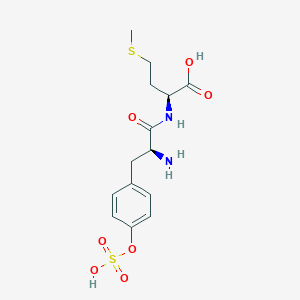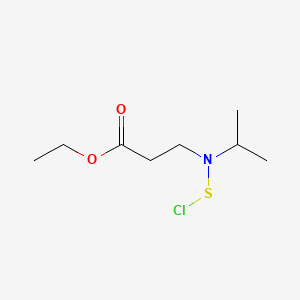
beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: is a synthetic organic compound It is characterized by the presence of a beta-alanine backbone, a chlorothio group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester typically involves the following steps:
Starting Materials: Beta-alanine, isopropylamine, and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Procedure: Beta-alanine is first reacted with isopropylamine to form the N-(1-methylethyl) derivative. This intermediate is then treated with ethyl chloroformate in the presence of a base (such as triethylamine) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the chlorothio group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The chlorothio group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a substrate in biochemical assays.
Medicine: Investigating its potential as a drug candidate or a prodrug.
Industry: Possible use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the chlorothio group could allow for unique interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-Alanine, N-(methylthio)-, ethyl ester
- Beta-Alanine, N-(chlorothio)-N-(methyl)-, ethyl ester
Comparison
- Uniqueness : The presence of the N-(1-methylethyl) group in beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester may confer different steric and electronic properties compared to similar compounds.
- Reactivity : Differences in reactivity due to the specific substituents on the nitrogen atom.
Propriétés
Numéro CAS |
83129-89-9 |
|---|---|
Formule moléculaire |
C8H16ClNO2S |
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
ethyl 3-[chlorosulfanyl(propan-2-yl)amino]propanoate |
InChI |
InChI=1S/C8H16ClNO2S/c1-4-12-8(11)5-6-10(13-9)7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
QQFIULJNMVXXQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(C(C)C)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


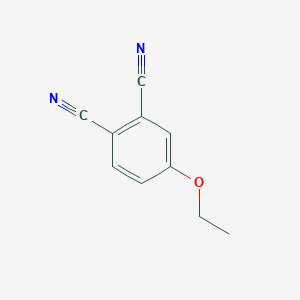

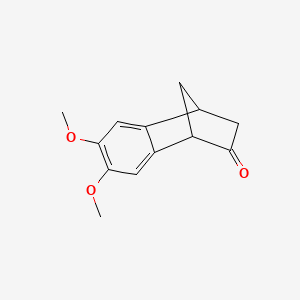

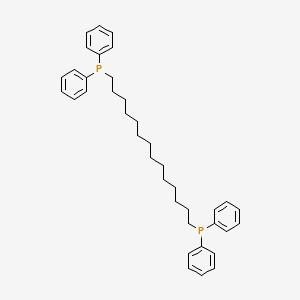
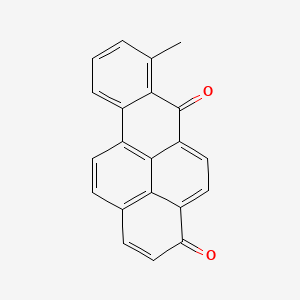
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
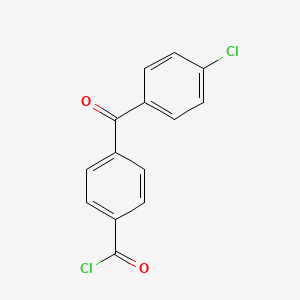
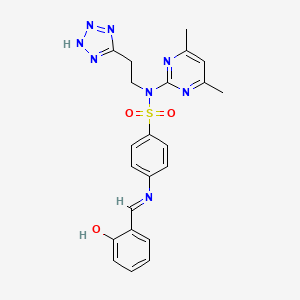
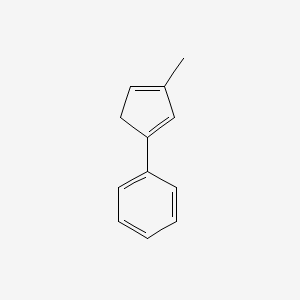
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
